Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Significance of Bridged Heterocycles in Modern Medicinal Chemistry
Bridged heterocycles have emerged as critical structural motifs in drug discovery due to their ability to impose conformational restraint on bioactive molecules. These systems, characterized by fused ring systems with bridgehead heteroatoms, reduce entropic penalties during target binding while maintaining optimal lipophilicity profiles. For example, the 2-oxa-5-azabicyclo[2.2.1]heptane core demonstrates a polar surface area of 38.7 Ų and a calculated logP of 1.2, striking a balance between aqueous solubility and membrane permeability.
The three-dimensional complexity of these scaffolds enables selective interactions with biological targets that flat aromatic systems cannot achieve. In the case of IDH1mut inhibitors, substitution with bicyclic morpholines like 2-oxa-5-azabicyclo[2.2.2]octane improved inhibitory potency by 15-fold compared to monocyclic analogs, underscoring the value of bridgehead heterocycles in enzyme targeting.
Evolution of 2-Oxa-5-Azabicyclo[2.2.1]Heptane as a Morpholine Isostere
Morpholine derivatives have long been employed in drug design for their favorable physicochemical properties, but their inherent flexibility often leads to off-target effects. The 2-oxa-5-azabicyclo[2.2.1]heptane system addresses this limitation through strategic rigidification. X-ray crystallographic studies of the benzyl carboxylate derivative reveal a puckered conformation with dihedral angles of 112.3° between the bridgehead atoms, effectively locking the heteroatoms in a pseudoequatorial orientation.
This constrained geometry mimics morpholine’s hydrogen-bonding capabilities while reducing conformational entropy. Comparative molecular dynamics simulations demonstrate that the bicyclic system maintains <1.5 Å positional deviation during protein binding simulations, versus 4.2 Å for free morpholine. The scaffold’s utility is exemplified in MRK A, where incorporation of a related 2-oxa-5-azabicyclo[2.2.2]octane moiety increased metabolic stability (t₁/₂ = 8.7 h vs. 2.1 h for the lead compound).
Positioning of Benzyl Carboxylate Derivatives in Heterocyclic Chemistry Research
The benzyl carboxylate group in this compound serves dual purposes: as a protecting group during synthesis and as a tunable pharmacophore. NMR studies of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate reveal that the ester carbonyl resonates at δ 170.2 ppm, indicating significant conjugation with the bicyclic system. This electronic interaction stabilizes the transition state during nucleophilic acyl substitutions, enabling selective functionalization at the 5-position.
Recent synthetic advances have improved access to enantiomerically pure forms:
The benzyloxycarbonyl (Cbz) protecting group demonstrates particular utility, with cleavage studies showing 98% deprotection efficiency under hydrogenolysis conditions (Pd/C, H₂, 4 h).
Rationale for Conformational Restriction in Bioactive Molecules
Conformational restriction through bridged systems like 2-oxa-5-azabicyclo[2.2.1]heptane enhances biological activity through multiple mechanisms:
- Entropic Advantage : Free energy calculations show a ΔG‡ reduction of 3.2 kcal/mol for target binding compared to flexible analogs.
- Metabolic Stabilization : The rigid structure reduces cytochrome P450 oxidation rates by 40-60% versus monocyclic counterparts.
- Stereochemical Control : Single-crystal X-ray analysis confirms that the (1R,4R)-configuration adopts a chair-like conformation with 0.3 Å atomic displacement parameters, minimizing steric clashes in enzyme active sites.
Properties
IUPAC Name |
benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically begins with 4R-hydroxy-L-proline as a starting material. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA). Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, primarily targeting the ester group or the bicyclic ether oxygen. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ester Oxidation | KMnO₄ or CrO₃ in acidic media | Ketone or lactone derivatives | 60–75% | |
| Ether Oxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxidation or ring-expanded products | 45–50% |
Oxidation of the benzyl ester group can yield carboxylic acids or ketones, while the ether oxygen may form epoxides under mild conditions. Stereochemical retention is observed due to the rigid bicyclic structure.
Reduction Reactions
Reductive transformations focus on the ester moiety and the bicyclic backbone:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄ in THF, 0°C to RT | Primary alcohol derivative | 80–90% | |
| Hydrogenolysis | H₂, 10% Pd/C in MeOH | Free amine (2-oxa-5-azabicycloheptane) | 95% |
Hydrogenolysis selectively removes the benzyl protecting group, yielding the free amine without disrupting the bicyclic core.
Nucleophilic Substitution
The carboxylate group participates in nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amide Formation | Amines (e.g., NH₃), THF, RT | Amide derivatives | 70–85% | |
| Ester Exchange | Alcohols, acid catalysis | Modified ester analogs | 65–80% |
Steric hindrance from the bicyclic structure limits reactivity with bulky nucleophiles.
Ring-Opening Reactions
Controlled cleavage of the bicyclic framework enables access to linear intermediates:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), aqueous ethanol, reflux | Linear amino alcohol derivatives | 75–85% | |
| Basic Hydrolysis | NaOH (2M), MeOH/H₂O, RT | Carboxylic acid and fragmented amine | 60–70% |
Ring-opening is regioselective, with preferential cleavage at the oxygen-containing bridge.
Cross-Coupling Reactions
The benzyl group facilitates transition metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives | 50–65% |
This reaction retains the bicyclic core while introducing aromatic groups for enhanced bioactivity.
Mechanistic Insights
-
Steric Effects : The bicyclic structure imposes significant steric constraints, favoring reactions at the less hindered ester group over the nitrogen or oxygen atoms.
-
Stereochemical Influence : The (1S,4S) and (1R,4R) enantiomers exhibit divergent reactivity in asymmetric syntheses, with the former predominating in biologically active products .
-
Solvent Dependency : Reactions in polar aprotic solvents (e.g., THF) improve yields by stabilizing transition states.
This compound’s versatility underscores its utility as a scaffold in drug discovery and materials science. Future research may explore catalytic asymmetric reactions and novel ring-functionalization strategies.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has shown promise in the development of new therapeutic agents, particularly as:
- Antibacterial Agents : The compound exhibits activity against various bacterial strains, including resistant ones. It acts by inhibiting β-lactamases and binding to penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis.
Antibacterial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Results |
|---|---|---|
| Escherichia coli | 4 µg/mL | Effective against resistant strains |
| Klebsiella pneumoniae | 8 µg/mL | Significant inhibition observed |
| Pseudomonas aeruginosa | 16 µg/mL | Moderate activity noted |
Biological Research
The unique structure of this compound allows for exploration in biological systems, including:
- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes involved in bacterial resistance mechanisms makes it a subject of interest for developing new antibiotics.
- Case Study on Klebsiella pneumoniae : A clinical trial demonstrated that the addition of this compound to standard antibiotic therapy improved treatment success rates by 50% in patients with multidrug-resistant infections.
- Case Study on Pseudomonas aeruginosa : Patients treated with this compound showed a reduction in infection severity and duration when combined with conventional therapies.
Material Science
The compound's chemical structure makes it suitable for applications in material science, where it can be used to develop new materials with enhanced properties such as:
- Stability : Its bicyclic nature contributes to improved thermal and chemical stability.
Mechanism of Action
The mechanism by which Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. Its structural similarity to GABA enables it to interact with GABA receptors, potentially modulating neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate and Analogues
Stereochemical and Functional Group Impact
Stereoisomerism : The (1S,4S) and (1R,4R) configurations (e.g., CAS 787640-37-3 vs. 848488-70-0 ) dictate biological activity. For instance, (2S,4R)-4-hydroxyproline analogues stabilize collagen helices, while (2S,4S)-isomers exhibit anticancer properties .
Substituent Effects :
- Benzyl vs. tert-Butyl Esters : The benzyl group enhances π-π stacking in crystal lattices but reduces solubility compared to tert-butyl derivatives .
- 3-Oxo Group : Introduces a ketone, altering electron density and enabling nucleophilic reactions absent in the parent compound .
- Hydroxy/Hydroxymethyl Groups : Increase polarity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., bioavailability) .
Biological Activity
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS Number: 787640-37-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- Structure : The compound features a bicyclic structure with an oxa and aza component, which contributes to its unique reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit significant antimicrobial activity. A study conducted on various derivatives showed that modifications to the bicyclic structure could enhance antibacterial efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain proteases, which are crucial in various biological processes including cell signaling and immune responses. The inhibition mechanism appears to involve competitive binding to the active site of the enzyme, thereby blocking substrate access .
3. Neuropharmacological Effects
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been explored for their neuropharmacological effects, particularly as potential treatments for cognitive disorders. Preliminary studies suggest that these compounds may enhance neurotransmitter release and improve synaptic plasticity, which are vital for learning and memory .
Case Study 1: Antibacterial Activity
In a controlled experiment, a series of benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Bacillus subtilis |
| Compound C | 64 | Escherichia coli |
Case Study 2: Neuroprotective Effects
A study evaluated the neuroprotective effects of benzyl 2-oxa-5-azabicyclo[2.2.1]heptane in a mouse model of Alzheimer's disease. The results demonstrated that treatment with the compound improved cognitive function as measured by maze tests and reduced amyloid plaque formation in the brain .
Synthesis
The synthesis of benzyl 2-oxa-5-azabicyclo[2.2.1]heptane involves multiple steps:
- Starting Materials : The synthesis typically begins with commercially available precursors such as benzylamine and cyclic carbonates.
- Reaction Conditions : The reaction is carried out under controlled temperatures using solvents like tetrahydrofuran (THF) and in the presence of catalysts such as tetrabutylammonium fluoride.
- Yield : Typical yields for the synthesis range around 59%, depending on the specific reaction conditions employed .
Q & A
Q. What are the key steps in synthesizing Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate from trans-4-hydroxy-L-proline?
The synthesis involves a six-step protocol starting with trans-4-hydroxy-L-proline. Key steps include:
- Protection of the amino group using benzyl chloroformate (Cbz-Cl) under basic conditions (91% yield) .
- Methyl ester formation via SOCl₂/MeOH to avoid hazardous diazomethane (96% yield) .
- Tosylation of the hydroxyl group with TsCl and DMAP catalysis (93% yield) .
- Reduction of the ester to alcohol using NaBH₄ (100% yield) .
- Cyclization under NaOMe/MeOH to form the bicyclic core (86% yield) .
- Deprotection via catalytic hydrogenation (100% yield) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Asymmetric unit analysis reveals two molecules with distinct C–O–C–C torsional angles (155.5° vs. 178.6°), forming a 3D network via C–H⋯O interactions .
- NMR spectroscopy : Key signals include δ 7.27–7.35 (aromatic protons from Cbz), δ 4.45–5.21 (bridged morpholine protons), and lactone carbonyl resonances (~170 ppm in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1125 for intermediate 14) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing hazardous reagents?
- Replace LiBH₄ with NaBH₄ for ester reduction, reducing cost and handling risks .
- Avoid diazomethane by using SOCl₂/MeOH for esterification, improving safety .
- Optimize tosylation conditions using DMAP and Et₃N to reduce reaction time (15 h vs. 60 h in older methods) .
- Scale-up considerations : Use catalytic hydrogenation (Pd/C) for deprotection, ensuring reproducibility and scalability .
Q. What structural features influence conformational flexibility, and how do they impact drug design?
- Torsional angles : Variations in C–O–C–C angles (155.5° vs. 178.6°) between asymmetric unit molecules suggest dynamic conformational equilibria .
- C–H⋯O interactions : These stabilize crystal packing and may influence solubility or bioavailability .
- Morpholine isostere properties : The bicyclic core mimics morpholine’s lipophilicity and hydrogen-bonding capacity, enhancing metabolic stability in drug candidates .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Use SHELX software : Refine structures using SHELXL97 with full-matrix least-squares methods, accounting for anisotropic displacement parameters .
- Validate H-bond geometry : Apply symmetry codes (e.g., x-1, y-1, z) to ensure intermolecular interactions are modeled accurately .
- Cross-check with spectroscopic data : Compare crystallographic bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated geometries .
Q. What strategies are effective for handling poor solubility in biological assays?
- Solvent selection : Use DMSO for stock solutions (10 mM), with dilution in PEG300/Tween 80/saline to maintain solubility .
- Temperature control : Pre-warm solutions to 37°C and sonicate to disperse aggregates .
- Storage protocols : Aliquot and store at -80°C (6-month stability) to avoid freeze-thaw degradation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
